molecular formula C20H22N2O B5229668 1-(9H-fluoren-2-ylmethyl)-3-piperidinecarboxamide

1-(9H-fluoren-2-ylmethyl)-3-piperidinecarboxamide

Cat. No. B5229668
M. Wt: 306.4 g/mol
InChI Key: LJFKAWQGWFKYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-fluoren-2-ylmethyl)-3-piperidinecarboxamide, also known as PACAP-27, is a neuropeptide that plays an important role in various physiological processes. It was first identified in 1989 and has since been the subject of numerous scientific studies. The purpose of

Mechanism of Action

1-(9H-fluoren-2-ylmethyl)-3-piperidinecarboxamide exerts its effects by binding to specific receptors, namely PAC1, VPAC1, and VPAC2. Upon binding, it activates various intracellular signaling pathways, including cyclic AMP (cAMP) and protein kinase A (PKA) pathways. These pathways lead to the activation of various downstream effectors, such as transcription factors and ion channels, which ultimately result in the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, pain modulation, and circadian rhythm regulation. It has also been shown to regulate the release of various neurotransmitters, such as dopamine, serotonin, and noradrenaline, which play important roles in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(9H-fluoren-2-ylmethyl)-3-piperidinecarboxamide is its high potency and specificity, which makes it an ideal tool for studying various physiological processes. However, its short half-life and susceptibility to degradation limit its use in certain experimental settings. Additionally, the high cost of synthesis and purification can be a limiting factor for some researchers.

Future Directions

There are numerous future directions for the study of 1-(9H-fluoren-2-ylmethyl)-3-piperidinecarboxamide. One area of interest is its potential therapeutic applications in various diseases, such as Alzheimer's disease, Parkinson's disease, and stroke. Another area of interest is its role in circadian rhythm regulation and sleep disorders. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and its downstream effectors. Overall, this compound is a promising neuropeptide that has the potential to advance our understanding of various physiological processes and lead to the development of new therapeutic strategies.

Synthesis Methods

1-(9H-fluoren-2-ylmethyl)-3-piperidinecarboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage of the peptide from the resin and purification. The final product is a pure and homogeneous peptide that can be used for various research applications.

Scientific Research Applications

1-(9H-fluoren-2-ylmethyl)-3-piperidinecarboxamide has been extensively studied for its role in various physiological processes, including neuroprotection, neuroinflammation, pain modulation, and circadian rhythm regulation. It has also been investigated for its potential therapeutic applications in various diseases, such as Alzheimer's disease, Parkinson's disease, and stroke.

properties

IUPAC Name

1-(9H-fluoren-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c21-20(23)16-5-3-9-22(13-16)12-14-7-8-19-17(10-14)11-15-4-1-2-6-18(15)19/h1-2,4,6-8,10,16H,3,5,9,11-13H2,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFKAWQGWFKYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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